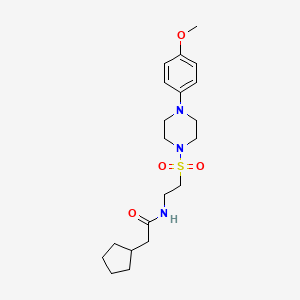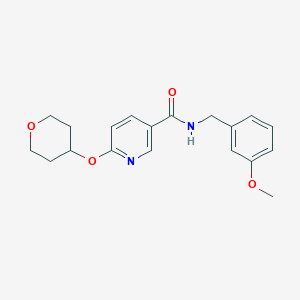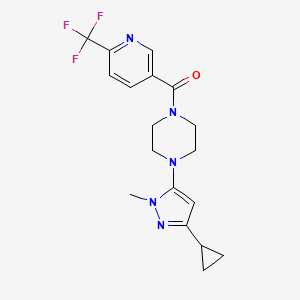![molecular formula C11H11N3O4S B3001654 Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 515860-78-3](/img/structure/B3001654.png)
Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate is a compound that falls within the category of polyfunctional thiophene derivatives. These compounds are known for their interesting photophysical properties, which include fluorescence and the ability to undergo intramolecular charge transfer (ICT) upon light absorption .
Synthesis Analysis
The synthesis of related 5-acyl-2-amino-3-cyanothiophenes involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to the formation of these thiophene derivatives as the sole products . Another related synthesis route for methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to similar compounds, involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This detailed structural information is crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of these thiophene derivatives is influenced by their functional groups. For example, the presence of amino and cyano groups in the molecule can lead to various chemical transformations, such as the formation of isoxazole rings when arylisothiocyanate derivatives react with sodium methyl cyanoacetate . The nitration of related methyl-3-hydroxythiophene-2-carboxylate leads to products that can undergo O to N acyl migrations, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these thiophene derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence, are a result of the ICT state populated after light absorption, and emissions occur from a twisted ICT minimum . The crystallographic analysis provides insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments . Preliminary bioassays of related compounds have indicated potential fungicidal and plant growth regulation activities, suggesting applications in agriculture .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Various methods have been explored to synthesize related thiophene derivatives. For instance, the Gewald reaction has been utilized for the synthesis of related compounds like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, demonstrating the versatility of this approach in synthesizing thiophene derivatives (Abu‐Hashem, 2011). Additionally, the Thorpe reaction has been employed to construct synthetically important methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, further showcasing the diversity of synthetic techniques available for these compounds (Shah, 2011).
Chemical and Fluorescent Properties
The study of fluorescent properties is another area of interest. Compounds such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been characterized to explore their novel fluorescence properties, which could have potential applications in various fields (Guo Pusheng, 2009).
Applications in Dye Synthesis
Dye Manufacturing
Thiophene derivatives have found applications in dye synthesis. For example, compounds like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been used to synthesize novel monoazo disperse dyes for dyeing polyester fibers, indicating their utility in textile industries (Iyun et al., 2015).
Metal Complexation and Dyeing Performance
The complexation of these dyes with metals like copper, cobalt, and zinc and their application on polyester and nylon fabrics have also been studied, highlighting the versatility and effectiveness of thiophene-based dyes in various fabrics (Abolude et al., 2021).
Pharmaceutical and Biological Research
Antimicrobial Activity
Some derivatives of thiophene, such as those synthesized via the Gewald reaction, have exhibited promising antimicrobial activities. This indicates potential applications in pharmaceuticals and healthcare (Abu‐Hashem, 2011).
Synthesis of Biologically Active Compounds
The synthesis of various biologically active thiophene derivatives has been explored, suggesting their potential utility in developing new therapeutic agents (Ryndina et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-5-7(11(17)18-2)10(14-6(15)3-4-12)19-8(5)9(13)16/h3H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZADDHMMZWFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)
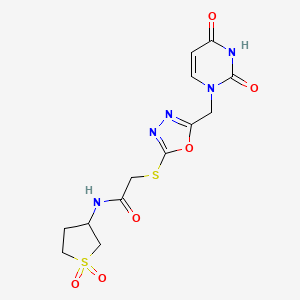
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)
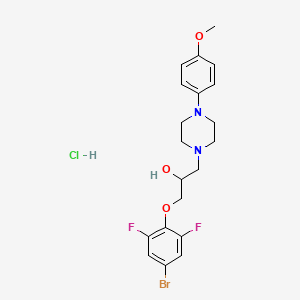
![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
